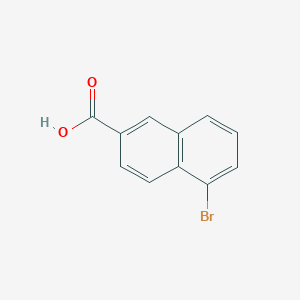

5-Bromo-2-naphthoic acid

Overview

Description

5-Bromo-2-naphthoic acid is an organic compound with the chemical formula C11H7BrO2. It is a white crystalline solid that is almost insoluble in water at room temperature but soluble in organic solvents such as alcohols and ethers . This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

It is known to be involved in the synthesis of binaphthyl-based amino acids and amino alcohols via domino coupling reactions .

Mode of Action

It is known to participate in domino coupling reactions and lactam ring opening of intermediates

Biochemical Pathways

It is involved in the synthesis of binaphthyl-based amino acids and amino alcohols, suggesting a role in amino acid metabolism .

Pharmacokinetics

It is known to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.96 (iLOGP), 3.39 (XLOGP3), 3.3 (WLOGP), 3.32 (MLOGP), and 3.0 (SILICOS-IT), indicating its potential to cross biological membranes .

Result of Action

It is known to participate in the synthesis of binaphthyl-based amino acids and amino alcohols, suggesting a role in protein synthesis and metabolism .

Action Environment

It is known to be a white crystalline solid that is almost insoluble in water at room temperature but soluble in organic solvents such as alcohol and ether . It is combustible and can burn when exposed to high temperatures or open flames .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-naphthoic acid can be synthesized through the oxidation of 5-bromonaphthalene. The process involves reacting 5-bromonaphthalene with basic potassium permanganate (KMnO4), followed by acidification to yield this compound .

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic route as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of basic potassium permanganate as an oxidizing agent is common in industrial settings due to its effectiveness and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-naphthoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions.

Reduction: It can be reduced to form different derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in basic conditions.

Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used to substitute the bromine atom.

Major Products Formed

Oxidation: Further oxidized products depending on the reaction conditions.

Reduction: Reduced derivatives of this compound.

Substitution: Substituted naphthoic acid derivatives with different functional groups.

Scientific Research Applications

5-Bromo-2-naphthoic acid has several scientific research applications:

Chemistry: It is used as a starting material for the synthesis of other organic compounds, including drugs and dyes.

Biology: The compound is used in biochemical studies to understand various biological processes.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Comparison with Similar Compounds

Similar Compounds

2-Naphthoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

1-Bromo-2-naphthoic acid: Similar structure but with the bromine atom in a different position, leading to different reactivity and applications.

Uniqueness

5-Bromo-2-naphthoic acid is unique due to the presence of the bromine atom at the 5-position, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds.

Biological Activity

5-Bromo-2-naphthoic acid (5-BNA) is a compound that has garnered attention in various research fields due to its biological activities. This document provides a comprehensive overview of the biological activity of 5-BNA, highlighting its effects in plant growth, potential pharmacological applications, and structure-activity relationships.

- Chemical Formula : C₁₁H₇BrO₂

- Molecular Weight : 251.08 g/mol

- CAS Number : 1013-83-8

- IUPAC Name : this compound

1. Plant Growth Regulation

5-BNA has been studied for its effects on plant growth. A study evaluated the growth activity of various naphthoic acid derivatives, including 5-BNA, using pea stem sections and callus formation tests. The results indicated that halogenated naphthoic acids, including 5-BNA, exhibited significant growth-promoting effects:

| Compound | Pea Growth Activity | Callus Formation Activity |

|---|---|---|

| This compound | Moderate | High |

| 1-Naphthoic acid | Low | Moderate |

| 2-Naphthoic acid | Moderate | Low |

The study concluded that the bromine substitution at the 5-position enhances the biological activity compared to non-halogenated counterparts .

2. Antimicrobial Activity

Research has indicated that 5-BNA possesses antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

A comparative analysis of antimicrobial activities showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential applications in developing antimicrobial agents .

3. Neuropharmacological Effects

The compound has also been investigated for its effects on neurotransmitter systems, particularly its interaction with NMDA receptors. Structure-activity relationship studies revealed that bromine substitution enhances inhibitory activity at GluN2-containing NMDA receptors:

| Compound | IC₅₀ (µM) |

|---|---|

| 2-Naphthoic acid | ~30 |

| This compound | 3 - 7 |

These results indicate that the presence of bromine significantly increases the potency of the compound as an NMDA receptor modulator, suggesting its potential as a therapeutic agent for neurological disorders .

Case Study 1: Plant Growth Promotion

In a controlled experiment, pea plants treated with varying concentrations of 5-BNA showed enhanced growth rates compared to untreated controls. Measurements taken over four weeks indicated a significant increase in stem height and leaf number at concentrations ranging from 10 µM to 100 µM.

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted using clinical isolates of Staphylococcus aureus. The results confirmed that treatment with sub-MIC levels of 5-BNA not only inhibited bacterial growth but also reduced biofilm formation by approximately 50%, indicating its potential utility in treating biofilm-associated infections.

Properties

IUPAC Name |

5-bromonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOQPJDDJJNVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566121 | |

| Record name | 5-Bromonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-83-8 | |

| Record name | 5-Bromonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromonaphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.